molecular formula C6H10O2S2 B1617448 Methyl 1,3-dithiane-2-carboxylate CAS No. 56579-84-1

Methyl 1,3-dithiane-2-carboxylate

Cat. No.: B1617448
CAS No.: 56579-84-1
M. Wt: 178.3 g/mol
InChI Key: KAXSFBNZPWBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-dithiane-2-carboxylate is a useful research compound. Its molecular formula is C6H10O2S2 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Key Applications

  • Natural Product Synthesis
    • Methyl 1,3-dithiane-2-carboxylate is frequently used as a protecting group for carbonyl functionalities in the synthesis of complex natural products. Its ability to mask aldehydes and ketones facilitates the construction of intricate molecular architectures .
    • Case Study: In the total synthesis of various alkaloids and terpenes, this compound has been utilized to create key intermediates that undergo further transformations to yield target molecules .
  • Radical Chemistry
    • The compound serves as a precursor for generating radicals in photoredox reactions. This property has been exploited in developing new carbon–carbon bond-forming reactions, such as the conjugate addition to Michael acceptors .
    • Case Study: Recent advancements have shown that this compound can be used in radical conjugate addition reactions with high yields under optimized conditions using iridium catalysts .
  • Asymmetric Synthesis
    • Its derivatives have been employed in asymmetric oxidation processes, leading to enantiomerically enriched products. This application is crucial in synthesizing pharmaceuticals where stereochemistry plays a vital role in biological activity .
    • Case Study: The Modena protocol has demonstrated successful asymmetric oxidation of derivatives of this compound, yielding valuable chiral sulfoxides .
  • Decarboxylative Reactions
    • This compound has been investigated for its role in decarboxylative Giese reactions, allowing for efficient carbon–carbon bond formation directly from carboxylic acids .
    • Case Study: Research has highlighted its use as a radical precursor in these reactions, showcasing its utility in forming complex structures from simpler starting materials .

Summary Table of Applications

Application AreaDescriptionReferences
Natural Product SynthesisUsed as a protecting group; key intermediate for complex molecules
Radical ChemistryPrecursor for radicals in photoredox reactions
Asymmetric SynthesisEmployed in asymmetric oxidation leading to chiral products
Decarboxylative ReactionsInvolved in Giese reactions for carbon–carbon bond formation

Properties

CAS No.

56579-84-1

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

methyl 1,3-dithiane-2-carboxylate

InChI

InChI=1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3

InChI Key

KAXSFBNZPWBKDH-UHFFFAOYSA-N

SMILES

COC(=O)C1SCCCS1

Canonical SMILES

COC(=O)C1SCCCS1

Key on ui other cas no.

56579-84-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 192 g (1 mole) of ethyl 1,3-dithiane-2-carboxylate in 1 L of methanol and add 5 ml of concentrated hydrochloric acid. Stir at room temperature for 18 hours. Neutralize the mixture with 1 N sodium hydroxide and remove the methanol under reduced pressure. Take up the residue in 1 L of ether, wash with water, dry over magnesium sulfate and evaporate. Distil the residue under reduced pressure to obtain methyl-1,3-dithiane-2-carboxylate.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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